molecular formula C8H12F2N2O B2509660 1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole CAS No. 1855945-67-3

1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole

Cat. No.: B2509660
CAS No.: 1855945-67-3
M. Wt: 190.194
InChI Key: VDMXYMNOOSZIKK-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-(propoxymethyl)-1H-pyrazole is a chemical compound that has garnered significant interest in various fields of scientific research This compound features a pyrazole ring substituted with a difluoromethyl group and a propoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of pyrazole derivatives with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced techniques such as continuous flow reactors to ensure consistent quality and efficiency . The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-5-(propoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(propoxymethyl)-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways . This interaction is crucial for its bioactivity and therapeutic potential.

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-5-(propoxymethyl)-1H-pyrazole is unique due to the specific positioning of the difluoromethyl group, which influences its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its analogs .

Properties

IUPAC Name

1-(difluoromethyl)-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2O/c1-2-5-13-6-7-3-4-11-12(7)8(9)10/h3-4,8H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMXYMNOOSZIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=CC=NN1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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